

2'-Chloro-5'-nitroacetophenone molecular structure and formula

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Compound of Interest

Compound Name: 2'-Chloro-5'-nitroacetophenone

CAS No.: 23082-50-0

Cat. No.: B1582321

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Topic: **2'-Chloro-5'-nitroacetophenone**: Molecular Architecture, Synthesis, and Pharmaceutical Utility
Content Type: Technical Whitepaper / Application Note
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) is a highly functionalized aromatic building block critical to the synthesis of nitrogenous heterocycles, including indoles, quinolines, and benzisoxazoles.^{[1][2][3][4]} Its unique substitution pattern—featuring a deactivated aromatic ring with orthogonal reactivity at the acetyl, nitro, and chloro positions—makes it a versatile scaffold for diversifying privileged pharmacophores. This guide provides an in-depth analysis of its structural properties, validated synthetic pathways, and strategic applications in modern drug development.

Molecular Architecture & Physicochemical Profile

The molecule comprises an acetophenone core substituted at the ortho position with a chlorine atom and at the meta position (relative to the acetyl group) with a nitro group. This specific arrangement (2,5-substitution) creates a "push-pull" electronic system that is highly exploitable in nucleophilic aromatic substitution (

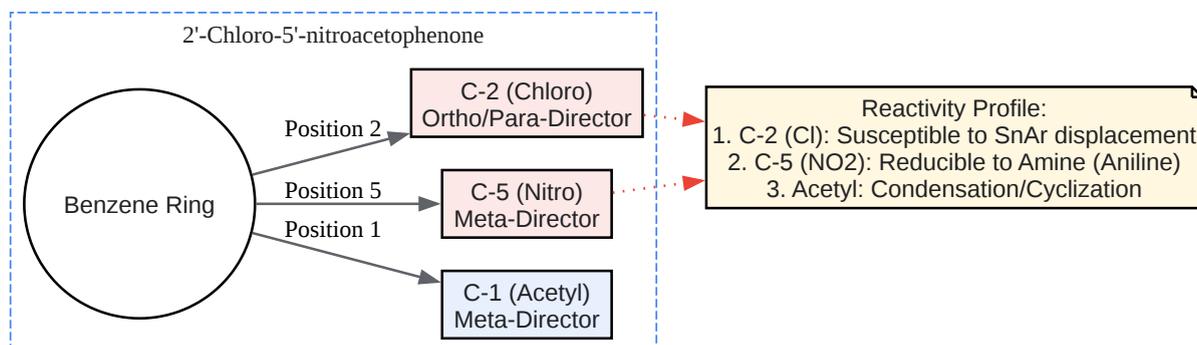
) and reductive cyclization reactions.

Table 1: Physicochemical Specifications

Property	Value	Note
IUPAC Name	1-(2-Chloro-5-nitrophenyl)ethanone	
CAS Number	23082-50-0	
Molecular Formula	C H ClNO	
Molecular Weight	199.59 g/mol	
Melting Point	60–64 °C	Crystalline solid
Appearance	White to pale yellow/green crystals	Color depends on trace impurities
Solubility	Methanol, Ethyl Acetate, DCM	Poorly soluble in water
Electronic Character	Electron-deficient ring	Activated for at C-2

Structural Visualization

The following diagram illustrates the connectivity and the cooperative directing effects that govern the molecule's reactivity.



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Figure 1: Structural connectivity and reactivity hotspots. The electron-withdrawing nitro and acetyl groups activate the C-2 chlorine for displacement.

Synthetic Pathways & Process Chemistry

The industrial synthesis of **2'-chloro-5'-nitroacetophenone** is a classic example of cooperative directing effects in electrophilic aromatic substitution.

Primary Route: Regioselective Nitration

The most efficient route involves the nitration of 2'-chloroacetophenone. The regioselectivity is driven by the synergy between the acetyl and chloro substituents:

- Acetyl Group (C-1): A strong electron-withdrawing group (EWG), it directs incoming electrophiles to the meta positions (C-3 and C-5).
- Chloro Group (C-2): A weak deactivator but an ortho/para director. It directs to C-3 (ortho), C-5 (para), and C-6 (ortho).

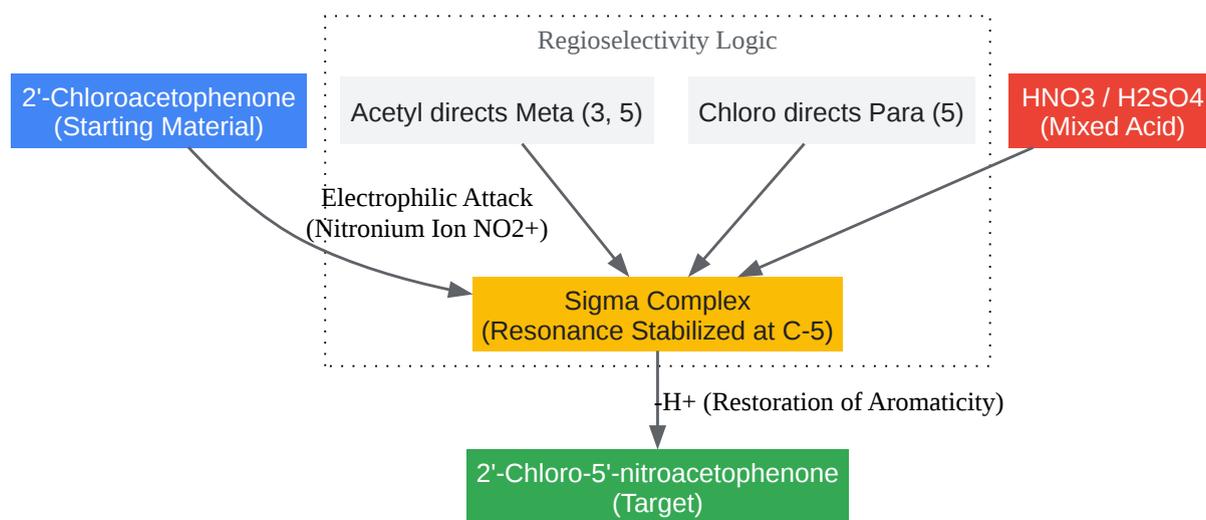
Result: Both groups strongly favor substitution at C-5, leading to high regiochemical purity.

Protocol: Nitration of 2'-Chloroacetophenone

- Reagents: 2'-Chloroacetophenone (1.0 eq), Fuming Nitric Acid (HNO₃, 1.2 eq), Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst).
- Conditions: Low temperature (-5°C to 0°C) to prevent dinitration or oxidation of the acetyl side chain.

Step-by-Step Methodology:

- Preparation: Charge a glass-lined reactor with concentrated H₂SO₄ and cool to -10°C.
- Addition 1: Slowly add 2'-chloroacetophenone, maintaining internal temperature < 0°C.
- Addition 2: Dropwise addition of fuming HNO₃/H₂SO₄ mixture. The exotherm must be strictly controlled.
- Quench: Pour the reaction mixture onto crushed ice/water.
- Isolation: The product precipitates as a solid. Filter, wash with cold water to remove acid, and recrystallize from ethanol/water.



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Figure 2: Synthetic pathway illustrating the cooperative directing effects leading to the C-5 nitro product.

Spectroscopic Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.

- ¹H NMR (400 MHz, CDCl₃):
 - 2.65 ppm (s, 3H): Acetyl methyl group ().
 - 7.65 ppm (d, Hz, 1H): H-3' proton (ortho to Cl).

- 8.25 ppm (dd,
Hz, 1H): H-4' proton.
- 8.50 ppm (d,
Hz, 1H): H-6' proton (deshielded by both Nitro and Carbonyl, appearing as a doublet due to meta-coupling).
- IR (ATR):
 - 1690 cm
: C=O stretch (Ketone).
 - 1530 & 1350 cm
: N-O stretch (Nitro, asymmetric/symmetric).
 - 1090 cm
: Ar-Cl stretch.

Pharmaceutical Applications

The **2'-chloro-5'-nitroacetophenone** scaffold is a "privileged structure" precursor. Its utility lies in the ability to selectively manipulate its three functional handles.

A. Indole Synthesis (Bartoli & Leimgruber-Batcho)

While the Bartoli reaction typically uses nitroarenes, this scaffold is often reduced to the aniline to access indoles via the Fischer Indole Synthesis or cyclized via reductive alkylation.

- Pathway: Reduction of NO

NH

Condensation with aldehydes

Cyclization.

B. Benzisoxazole Formation

Reaction with hydroxylamine (

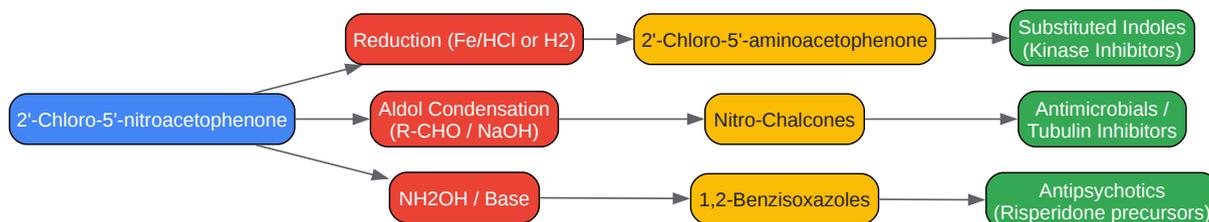
) yields the oxime, which can undergo intramolecular nucleophilic aromatic substitution (

) displacing the chlorine atom to form 5-nitro-3-methyl-1,2-benzisoxazole. This is a key intermediate for antipsychotic drugs (e.g., Risperidone analogs).

C. Chalcone Libraries

Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes yields nitro-chalcones. These are extensively screened for:

- Antimicrobial activity.
- Tubulin polymerization inhibition (cancer therapy).



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Figure 3: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Safety & Handling (GHS)

- Signal Word:WARNING
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Manipulate in a fume hood. Avoid dust formation. In case of contact, wash with copious amounts of water.

References

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Sources

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